2-{[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}butan-1-ol
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Description
Synthesis Analysis
The synthesis pathway for the compound involves the reaction of a pyrazolo[3,4-d]pyrimidine derivative with a chloroalkane followed by a coupling reaction with an amine derivative. The resulting intermediate is then subjected to reduction and acylation reactions to yield the final product.Molecular Structure Analysis
The molecular structure of “2-{[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}butan-1-ol” is complex, with a molecular weight of 352.2 g/mol.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-{[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}butan-1-ol” include acylation, alkylation, and reduction.Mechanism of Action
Target of Action
The primary target of the compound “2-((1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)butan-1-ol” is currently unknown. The compound belongs to the class of pyrimidine derivatives, which are known to have diverse biological activities . .
Mode of Action
Without specific information on the compound’s target, it’s challenging to provide a detailed explanation of its mode of action. Pyrimidine derivatives can interact with various biological targets, leading to a range of effects. The exact interaction would depend on the specific target and the compound’s chemical structure .
Biochemical Pathways
Pyrimidine derivatives can influence a variety of biochemical pathways depending on their specific targets
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Pyrimidine derivatives can have a range of effects at the molecular and cellular level, depending on their specific targets and mode of action .
properties
IUPAC Name |
2-[[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]butan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N5O/c1-2-9(7-23)21-14-11-6-20-22(15(11)19-8-18-14)10-3-4-12(16)13(17)5-10/h3-6,8-9,23H,2,7H2,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOZEAKKEWJJMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC1=C2C=NN(C2=NC=N1)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)butan-1-ol |
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